2-Hydroxyethyldimethyl(Z-(9-octadecenyloxy))methylammonium chloride
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Overview
Description
2-Hydroxyethyldimethyl(Z-(9-octadecenyloxy))methylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifying agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyldimethyl(Z-(9-octadecenyloxy))methylammonium chloride typically involves the quaternization of dimethylaminoethanol with a long-chain alkyl halide, such as 9-octadecenyloxy methyl chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and solvents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyldimethyl(Z-(9-octadecenyloxy))methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and alcohols.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
2-Hydroxyethyldimethyl(Z-(9-octadecenyloxy))methylammonium chloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The molecular targets include cell membranes and lipid bilayers, where it disrupts the lipid structure, enhancing permeability and facilitating the transport of molecules .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Known for its antimicrobial properties and used in disinfectants.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Uniqueness
2-Hydroxyethyldimethyl(Z-(9-octadecenyloxy))methylammonium chloride is unique due to its specific long-chain alkyl group, which imparts distinct hydrophobic and hydrophilic balance, making it particularly effective in stabilizing emulsions and enhancing membrane permeability .
Properties
CAS No. |
94113-67-4 |
---|---|
Molecular Formula |
C23H48ClNO2 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
3-hydroxypropyl-dimethyl-[(Z)-octadec-9-enoxy]azanium;chloride |
InChI |
InChI=1S/C23H48NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-24(2,3)21-20-22-25;/h11-12,25H,4-10,13-23H2,1-3H3;1H/q+1;/p-1/b12-11-; |
InChI Key |
XPAWJUYKBZFLJG-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCO[N+](C)(C)CCCO.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO[N+](C)(C)CCCO.[Cl-] |
Origin of Product |
United States |
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